Home > Products > Screening Compounds P140233 > 5-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
5-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide - 1797225-05-8

5-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Catalog Number: EVT-2812938
CAS Number: 1797225-05-8
Molecular Formula: C13H13ClF3N3O2S2
Molecular Weight: 399.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N -{(1-S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1 H -pyrazol-5-yl)-2-thiophenecarboxamide

Compound Description: This compound is an improved AKT inhibitor, specifically existing in a crystalline form as the hydrochloride salt.

Relevance: This compound shares several structural features with 5-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide, including the presence of a substituted thiophene ring and a pyrazole ring. The thiophene ring in both compounds has a chlorine substituent at the 5-position. Furthermore, both compounds feature a carboxamide group, though with different substituents attached to the nitrogen atom. These similarities in core structure suggest a potential for shared or overlapping biological activities.

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: This compound is a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor, identified as a structurally diverse backup compound for 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150). It exhibits favorable pharmacokinetics and increases cerebrospinal fluid glycine concentration in rats.

Relevance: While not directly sharing the thiophene or pyrazole features of 5-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide, this compound does showcase the importance of trifluoromethyl and trifluoromethoxy groups in the development of CNS-active agents. Both compounds utilize these fluorinated groups, which are known to modulate physicochemical properties and potentially enhance CNS penetration. This suggests a possible shared interest in designing molecules for brain-related targets.

8-(1-(3-(trifluoromethyl) benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine (Compound 60)

Compound Description: This compound is a high-affinity A2B adenosine receptor (AdoR) antagonist with notable selectivity over A1, A2A, and A3 AdoRs. It demonstrates the potential of 8-(C-4-pyrazolyl) xanthines for asthma treatment.

Relevance: The structural similarity between this compound and 5-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide lies in the shared pyrazole ring, further substituted with a 3-(trifluoromethyl)benzyl group at the N-1 position. While the overall core structures differ, the presence of this specific substituted pyrazole highlights the significance of this motif in medicinal chemistry. Studying the structure-activity relationships of these compounds could provide insights into the influence of the pyrazole moiety on their respective biological activities.

N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides (Compounds 2a–e)

Compound Description: This series of compounds, synthesized from celecoxib, was evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The most promising compound, N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (compound 1a), displayed promising anti-inflammatory and analgesic properties with reduced tissue damage compared to celecoxib.

Relevance: This series of compounds highlights the pharmacological versatility of the 1H-pyrazol-1-yl motif, which is also present in 5-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide. Both compound classes feature a trifluoromethyl group at the 3-position of the pyrazole ring. This structural resemblance suggests the potential for similar biological activities or binding properties, making these compounds relevant for comparative studies on the impact of different structural modifications on biological activity.

CCT196969 [1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea]

Compound Description: This compound, alongside LY3009120 and MLN2480, belongs to a class of panRAF inhibitors with potential for treating melanoma brain metastases. CCT196969 has high nonspecific binding in brain and plasma and its brain distribution is limited.

Relevance: CCT196969 contains a 1H-pyrazol-5-yl core, highlighting the relevance of pyrazole derivatives in diverse medicinal chemistry contexts. While the 5-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide features a different substitution pattern and overall structure, the shared presence of a pyrazole moiety makes this compound a relevant point of comparison for understanding structure-activity relationships within this chemical class.

Properties

CAS Number

1797225-05-8

Product Name

5-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

IUPAC Name

5-chloro-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-2-sulfonamide

Molecular Formula

C13H13ClF3N3O2S2

Molecular Weight

399.83

InChI

InChI=1S/C13H13ClF3N3O2S2/c14-11-3-4-12(23-11)24(21,22)18-5-6-20-9(8-1-2-8)7-10(19-20)13(15,16)17/h3-4,7-8,18H,1-2,5-6H2

InChI Key

FSQAXZIOBJVYEO-UHFFFAOYSA-N

SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=C(S3)Cl)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.